molecular formula C6H7N3O3 B159871 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone CAS No. 137890-10-9

1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone

Cat. No.: B159871
CAS No.: 137890-10-9
M. Wt: 169.14 g/mol
InChI Key: IPZOMPOVKHIXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-4-nitro-1H-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C6H7N3O3 and a molecular weight of 169.14 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

The synthesis of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone typically involves the nitration of 1-methyl-3-pyrazole followed by acetylation The nitration process introduces a nitro group at the 4-position of the pyrazole ringIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the use of catalysts .

Chemical Reactions Analysis

1-(1-Methyl-4-nitro-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .

Scientific Research Applications

1-(1-Methyl-4-nitro-1H-pyrazol-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-(1-Methyl-4-nitro-1H-pyrazol-3-yl)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(1-methyl-4-nitropyrazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-4(10)6-5(9(11)12)3-8(2)7-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZOMPOVKHIXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426894
Record name 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137890-10-9
Record name 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.